(4-((3-Methylbutanamido)methyl)phenyl)boronic acid

Description

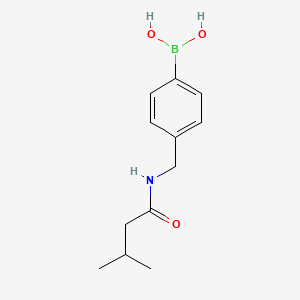

“(4-((3-Methylbutanamido)methyl)phenyl)boronic acid” is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a 3-methylbutanamido moiety linked via a methylene spacer. The compound’s structure combines the electron-deficient boronic acid group, known for its reversible interactions with diols and amines, with a branched alkylamide chain that may enhance solubility and influence target binding. Boronic acids are widely utilized in medicinal chemistry, materials science, and sensing due to their unique reactivity and ability to form stable complexes with biomolecules .

Properties

IUPAC Name |

[4-[(3-methylbutanoylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-6,9,16-17H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHBRPLTUFUUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)CC(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of 4-Bromobenzylamine

-

Protection : 4-Bromobenzylamine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) to yield tert-butyl (4-bromobenzyl)carbamate.

-

Borylation : The protected intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate (KOAc) in dioxane/water (4:1) at 80–100°C for 12–24 h.

-

Deprotection : The Boc group is removed using 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 4-aminomethylphenylboronic acid hydrochloride.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Boc₂O, TEA, THF, RT, 1 h | 85–92% | >95% |

| 2 | B₂pin₂, Pd(dppf)Cl₂, KOAc, 80°C, 24 h | 70–78% | 90–93% |

| 3 | 4 M HCl/dioxane, RT, 2 h | 95–98% | >97% |

Amide Bond Formation with 3-Methylbutanoic Acid

The final step involves coupling 4-aminomethylphenylboronic acid with 3-methylbutanoic acid. Two methods dominate:

Carbodiimide-Mediated Coupling (EDC/HOBt)

-

Activation : 3-Methylbutanoic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM or DMF at 0°C for 30 min.

-

Coupling : 4-aminomethylphenylboronic acid hydrochloride (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added, and the reaction is stirred at RT for 12–18 h.

-

Workup : The crude product is purified via silica gel chromatography (EtOAc/hexanes) or recrystallization (MeCN/H₂O).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | RT |

| Reaction Time | 12–18 h |

| Yield | 65–82% |

| Purity (LCMS) | >95% |

HATU-Mediated Coupling

-

Activation : 3-Methylbutanoic acid (1.1 equiv) is treated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.3 equiv) and DIPEA (3.0 equiv) in DMF at 0°C for 10 min.

-

Coupling : 4-aminomethylphenylboronic acid hydrochloride (1.0 equiv) is added, and the mixture is stirred at RT for 4–6 h.

-

Workup : Purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | RT |

| Reaction Time | 4–6 h |

| Yield | 75–88% |

| Purity (HPLC) | 98–99% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| EDC/HOBt | Cost-effective, scalable | Longer reaction time, moderate yields |

| HATU | High yields, rapid | Expensive reagents, requires HPLC purification |

Characterization and Validation

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.78 (d, J = 8.0 Hz, 2H, Ar-H), 7.42 (d, J = 8.0 Hz, 2H, Ar-H), 4.32 (d, J = 5.6 Hz, 2H, CH₂), 2.18 (m, 1H, CH(CH₃)₂), 1.95 (m, 2H, CH₂), 0.93 (d, J = 6.4 Hz, 6H, (CH₃)₂).

-

HRMS (ESI+) : m/z calcd. for C₁₂H₁₉BNO₃ [M+H]⁺: 248.1463; found: 248.1461.

Purity : >98% (HPLC, 210 nm, C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

-

Cost Optimization : EDC/HOBt is preferred for large-scale production due to lower reagent costs.

-

Safety : Boronic acids are moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

-

Regulatory Compliance : Residual Pd from Miyaura borylation must be <10 ppm (ICH Q3D guidelines).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in various functionalized aromatic compounds.

Scientific Research Applications

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid has several scientific research applications:

Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of sensors and probes for detecting biological molecules.

Mechanism of Action

The mechanism of action of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity. The compound’s molecular targets and pathways depend on its specific application, such as binding to serine proteases in medicinal chemistry .

Comparison with Similar Compounds

Aryl-Substituted Boronic Acids

6-Hydroxynaphthalen-2-yl boronic acid (1) and Phenanthren-9-yl boronic acid (4) :

- Features : Polycyclic aromatic systems with hydroxyl or unsubstituted aryl groups.

- Bioactivity : Demonstrated potent antiproliferative effects with IC₅₀ values of 0.1969 µM and 0.2251 µM , respectively, in cell viability assays. However, their high aromaticity may limit aqueous solubility .

- Comparison : The target compound’s alkylamide chain likely improves solubility compared to these highly lipophilic aryl derivatives.

[4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid (2) and Pyren-1-yl boronic acid (3) :

- Features : Bulky aryl groups with ether or fused-ring systems.

- Limitations : Precipitation in RPMI medium due to poor solubility, rendering in vitro assays unreliable .

- Comparison : The target compound’s amide linker and branched alkyl chain may mitigate precipitation issues observed in these derivatives.

Amide- and Imine-Linked Boronic Acids

- B3 (3-((4-(Hydrazine carbonyl) phenyl imino) methyl) phenyl boronic acid) and B5 (3-((4-Acetyl phenyl imino)methyl) phenyl boronic acid): Features: Imine-linked substituents (hydrazine carbonyl or acetyl groups). Solubility: Soluble in ethanol and DMSO, with elemental analysis confirming purity . Comparison: The target compound’s 3-methylbutanamido group may offer enhanced stability compared to hydrazine-based imines, which can hydrolyze under acidic conditions.

[4-(Fluoresceinyl)thioureidomethylphenyl]boronic acid :

Antiproliferative and Tubulin Inhibition

Boronic Acid-Containing cis-Stilbenes (13c, 13d) :

- Features : Combretastatin analogs with boronic acid replacing hydroxyl groups.

- Activity : IC₅₀ values of 0.48–2.1 µM against cancer cell lines (B-16, 1-87) and inhibition of tubulin polymerization (IC₅₀ = 21–22 µM) .

- Comparison : The target compound’s flexible alkylamide chain may reduce tubulin-binding efficacy compared to rigid stilbene scaffolds.

- [2-[[4-(2-Methoxyethyl) phenoxy] methyl] phenyl] boronic acid: Features: Ether-linked substituent with antifungal activity. Activity: Inhibited appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A . Comparison: The target compound’s amide group may favor different target interactions compared to ether-linked moieties.

Solubility and Stability

- Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid :

Comparative Data Table

Research Implications

The unique structural features of “this compound” position it as a promising candidate for further study. Its branched alkylamide chain may address solubility limitations seen in aryl-rich derivatives , while the amide linker could enable targeted interactions with enzymes or receptors. Future work should explore:

- Synthetic Optimization : Leveraging methods from fluorescein-boronic acid conjugates or imine-linked derivatives .

- Biological Screening : Antiproliferative assays to compare with compounds 1 and 4 , and tubulin polymerization studies against cis-stilbenes .

- Sensor Applications : Investigating saccharide-binding via PET mechanisms, as seen in diboronic acid systems .

Biological Activity

(4-((3-Methylbutanamido)methyl)phenyl)boronic acid is a derivative of boronic acid, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antioxidant properties, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHBNO

- Molecular Weight : 223.07 g/mol

- IUPAC Name : 4-((3-Methylbutanamido)methyl)phenylboronic acid

The presence of the boronic acid moiety is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Research indicates that boronic acids exhibit promising anticancer properties. For instance, studies have shown that various boronic compounds can induce apoptosis in cancer cells while maintaining the viability of healthy cells.

- Case Study : In a study involving prostate cancer cells (PC-3), compounds similar to this compound demonstrated a reduction in cell viability by approximately 33% at a concentration of 5 µM, while healthy fibroblast cells maintained about 95% viability .

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This selective cytotoxicity suggests potential for therapeutic applications in cancer treatment.

Antibacterial Activity

Boronic acids have been noted for their antibacterial properties against various pathogens.

- Research Findings : Studies show that certain boronic compounds exhibit significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. Inhibition zones measured between 7 to 13 mm were recorded for different compounds .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 9 |

These findings highlight the potential use of this compound in developing new antibacterial agents.

Antioxidant Activity

Antioxidant properties of boronic acids are also noteworthy. Compounds similar to this compound have shown significant antioxidant activity through various assays such as DPPH and ABTS.

- Performance : The antioxidant activity was comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT), indicating robust free radical scavenging capabilities .

| Assay Type | Activity Level |

|---|---|

| DPPH | Significant |

| ABTS | Comparable to standards |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronate group can form reversible covalent bonds with diols in biomolecules, which is crucial for its inhibitory effects on enzymes like proteasomes in cancer cells.

Q & A

Q. Critical parameters :

- Temperature control (55–80°C optimal for amidation) .

- Solvent purity (anhydrous DMA or DMF preferred) .

- Stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominated intermediates to minimize side reactions) .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, aromatic protons appear at δ 7.2–7.9 ppm, while the boronic acid -B(OH)₂ group resonates at δ 8–9 ppm in DMSO-d₆ .

- LC-MS/MS : Quantifies trace impurities (e.g., carboxy phenyl boronic acid) with detection limits <0.1 ppm. A validated method uses a C18 column and MRM transitions (e.g., m/z 198→122 for boronic acid derivatives) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., B-O bond ~1.36 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.